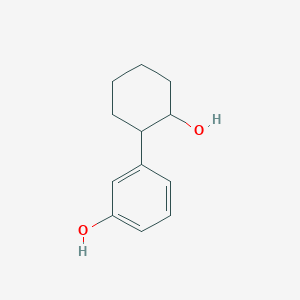
Phenol, 3-(2-hydroxycyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-(2-hydroxycyclohexyl)- is an organic compound characterized by a phenol group attached to a cyclohexyl ring with a hydroxyl group at the second position. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 3-(2-hydroxycyclohexyl)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a cyclohexanol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the hydroxylation of aromatic hydrocarbons using catalysts such as palladium or copper. These processes are designed to maximize yield and efficiency while minimizing by-products .
化学反応の分析
Types of Reactions
Phenol, 3-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
科学的研究の応用
Phenol, 3-(2-hydroxycyclohexyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of phenol, 3-(2-hydroxycyclohexyl)- involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
Phenol: The parent compound, phenol, has a simpler structure but shares similar chemical properties.
Hydroquinone: Another phenolic compound with two hydroxyl groups, known for its use in photographic development and as a reducing agent.
Resorcinol: A dihydroxybenzene derivative used in the production of resins and as a chemical intermediate.
Uniqueness
Phenol, 3-(2-hydroxycyclohexyl)- is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to simpler phenols. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
65193-15-9 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
3-(2-hydroxycyclohexyl)phenol |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-14H,1-2,6-7H2 |
InChIキー |
KZFKNEPEVTXXRG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


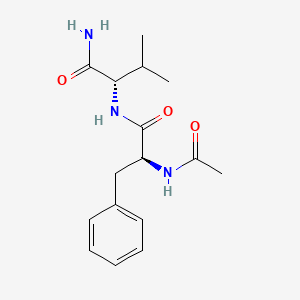
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
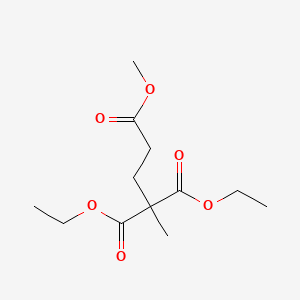
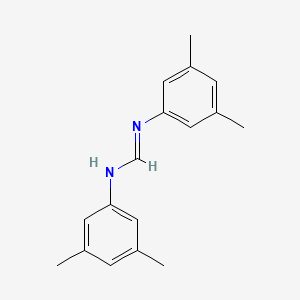


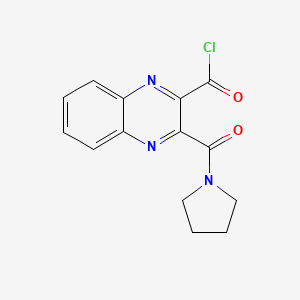
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

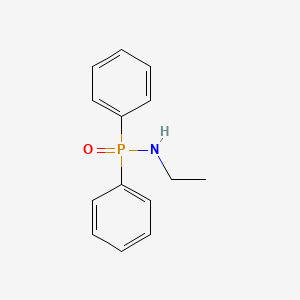
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
